

Application Notes and Protocols for Lyophilized Phrixotoxin 3

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Compound of Interest

Compound Name: *Phrixotoxin 3*

Cat. No.: *B612382*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized **Phrixotoxin 3**, a potent polypeptide neurotoxin isolated from the venom of the tarantula *Phrixotrichus auratus*. **Phrixotoxin 3** is a valuable pharmacological tool for studying the function of voltage-gated sodium channels (Nav).

Product Information

- Name: **Phrixotoxin 3** (PaurTx3)
- Source: *Phrixotrichus auratus* (Chilean copper tarantula)
- Molecular Weight: Approximately 4059.7 g/mol
- Appearance: White lyophilized solid
- Mechanism of Action: **Phrixotoxin 3** is a gating modifier of voltage-gated sodium channels. It selectively inhibits the inward sodium current by interacting with the channel's voltage-sensing domain, causing a depolarizing shift in the voltage-dependence of activation.[1]

Reconstitution of Lyophilized Phrixotoxin 3

Proper reconstitution of lyophilized **Phrixotoxin 3** is critical for maintaining its biological activity. It is recommended to prepare a stock solution that can be further diluted to the desired working

concentration.

Protocol for Reconstituting Lyophilized **Phrixotoxin 3**:

- Centrifuge the vial: Before opening, briefly centrifuge the vial containing the lyophilized peptide to ensure that all the powder is at the bottom.
- Select a solvent: The recommended solvent for **Phrixotoxin 3** is high-purity water (e.g., sterile, deionized, or Milli-Q water).
- Prepare the stock solution:
 - Determine the desired stock solution concentration (e.g., 1 mM or 100 μ M).
 - Calculate the required volume of solvent using the following formula: $\text{Volume } (\mu\text{L}) = (\text{Mass of peptide } (\mu\text{g}) / \text{Molecular Weight } (\text{g/mol})) * 1,000,000 / \text{Concentration } (\mu\text{M})$
 - Carefully add the calculated volume of water to the vial.
- Dissolve the peptide: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
- Aliquot the stock solution: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.

Storage of **Phrixotoxin 3**

Proper storage is essential to maintain the stability and activity of **Phrixotoxin 3**.

Storage Recommendations:

Form	Storage Temperature	Duration
Lyophilized Powder	-20°C	For several years
Reconstituted Stock Solution	-20°C	Up to 1 month
-80°C	Up to 6 months	

Important Considerations:

- Avoid repeated freeze-thaw cycles of the reconstituted stock solution.
- Store aliquots in a frost-free freezer is not recommended.
- Before use, thaw the aliquots on ice. Any unused portion of a thawed aliquot should be discarded.

Quantitative Data: Inhibitory Activity of Phrixotoxin 3

Phrixotoxin 3 exhibits varying inhibitory potency against different subtypes of voltage-gated sodium channels. The half-maximal inhibitory concentrations (IC₅₀) from electrophysiological studies are summarized below.

Nav Channel Subtype	IC ₅₀ (nM)
Nav1.1	288
Nav1.2	0.6
Nav1.3	42
Nav1.4	72
Nav1.5	610

Data obtained from Bosmans F, et al. (2006). Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes. *Molecular Pharmacology*.^[1]

Experimental Protocols

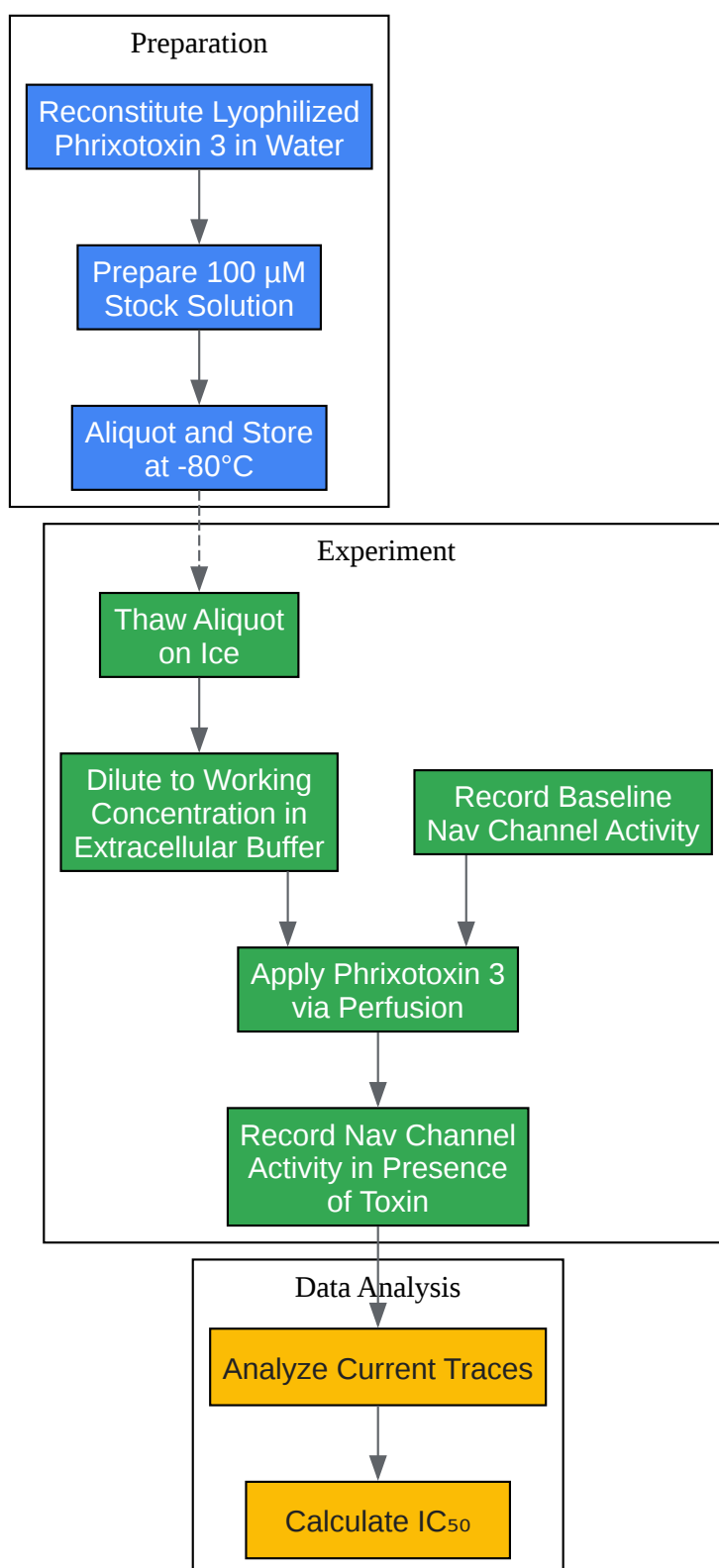
Preparation of Working Solutions for Electrophysiology

This protocol describes the preparation of a working solution of **Phrixotoxin 3** for use in electrophysiology experiments, such as two-electrode voltage clamp (TEVC) on *Xenopus* oocytes or patch-clamp on cultured cells.

- Thaw a stock solution aliquot: Remove one aliquot of the reconstituted **Phrixotoxin 3** stock solution (e.g., 100 μ M) from the -80°C freezer and thaw on ice.
- Prepare the extracellular recording solution: The composition of the extracellular solution will depend on the specific experimental requirements. A typical extracellular solution for recording sodium currents from mammalian cells is (in mM):
 - 140 NaCl
 - 5 KCl
 - 2 CaCl₂
 - 1 MgCl₂
 - 10 HEPES
 - 10 Glucose
 - Adjust pH to 7.4 with NaOH.
- Dilute to the final working concentration:
 - Determine the desired final concentration of **Phrixotoxin 3** for your experiment based on the IC₅₀ values for the target Nav channel subtype.
 - Perform a serial dilution of the stock solution in the extracellular recording solution to achieve the final working concentration. For example, to make a 100 nM working solution from a 100 μ M stock, you would perform a 1:1000 dilution.

- Apply to the cells: The working solution containing **Phrixotoxin 3** can be applied to the cells via perfusion.

Experimental Workflow for Electrophysiological Recording



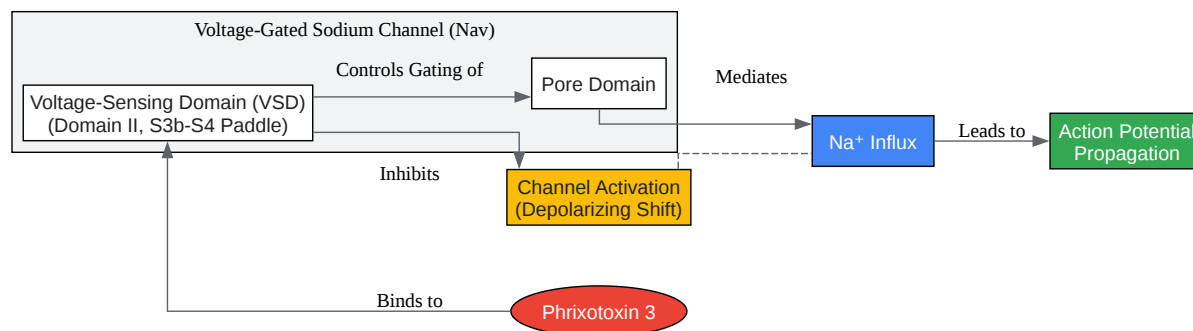
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Caption: Workflow for preparing and using **Phrixotoxin 3** in electrophysiology.

Signaling Pathway

Mechanism of Action of Phrixotoxin 3 on Voltage-Gated Sodium Channels

Phrixotoxin 3 acts as a gating modifier by binding to the voltage-sensing domain (VSD) of the Nav channel, specifically affecting the S3b-S4 paddle of domain II. This interaction traps the voltage sensor in its resting or closed conformation, which in turn leads to a depolarizing shift in the voltage-dependence of channel activation and a reduction of the peak sodium current.



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Caption: **Phrixotoxin 3** inhibits Nav channel activation by binding to the VSD.

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References

- 1. medchemexpress.com [medchemexpress.com]

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